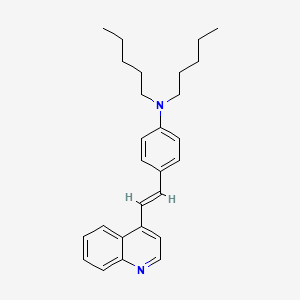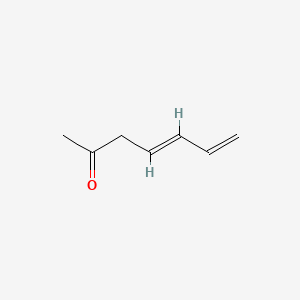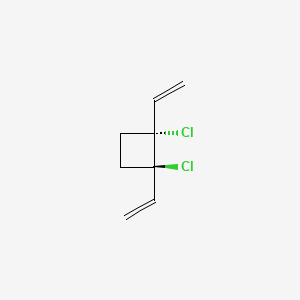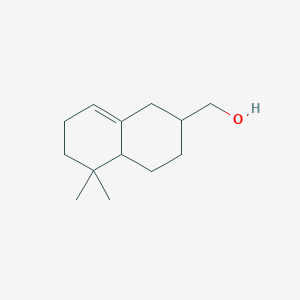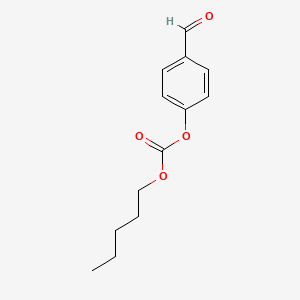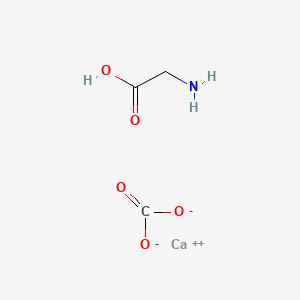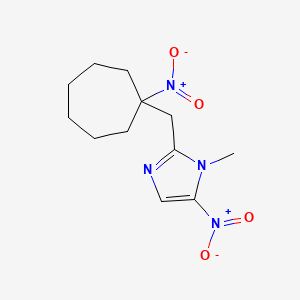
Henicosan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Henicosan-1-amine, also known as 1-Henicosanamine, is an organic compound with the molecular formula C21H45N. It is a long-chain aliphatic amine, characterized by a 21-carbon backbone with an amine group attached to the first carbon. This compound is part of the broader class of aliphatic amines, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Henicosan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 1-bromo-heneicosane with ammonia under controlled conditions can yield this compound. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability. The use of catalysts such as Raney nickel or palladium on carbon can enhance the reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: Henicosan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming alkylated or acylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
Henicosan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of long-chain amines and their derivatives.
Biology: this compound can be used in the study of membrane proteins and lipid interactions due to its long hydrophobic chain.
Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Henicosan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In drug delivery systems, this compound can enhance the solubility of hydrophobic drugs by forming micelles or other supramolecular structures .
Comparación Con Compuestos Similares
Henicosan-1-amine can be compared with other long-chain aliphatic amines such as:
Eicosan-1-amine (C20H43N): Similar in structure but with one less carbon atom.
Docosan-1-amine (C22H47N): Similar in structure but with one more carbon atom.
Uniqueness: this compound’s unique 21-carbon chain length provides distinct hydrophobic properties, making it particularly useful in applications requiring long hydrophobic chains, such as in the study of lipid-protein interactions and the formulation of hydrophobic drug delivery systems .
Propiedades
Número CAS |
14130-15-5 |
|---|---|
Fórmula molecular |
C21H45N |
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
henicosan-1-amine |
InChI |
InChI=1S/C21H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h2-22H2,1H3 |
Clave InChI |
OPJJZAOJBTWQCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




